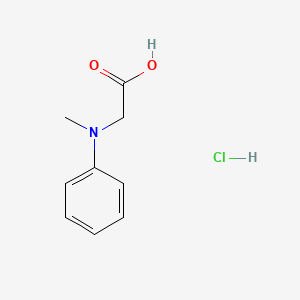

2-(Methyl(phenyl)amino)acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(N-methylanilino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10(7-9(11)12)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPHSVJFSAGJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944509 | |

| Record name | N-Methyl-N-phenylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21911-75-1 | |

| Record name | 21911-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-phenylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[methyl(phenyl)amino]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis protocol for 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

An In-Depth Technical Guide to the Synthesis of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds.[1][2] The methodology described herein is grounded in fundamental principles of organic chemistry, emphasizing safety, efficiency, and reproducibility.

Strategic Overview and Mechanistic Insights

The synthesis of 2-(Methyl(phenyl)amino)acetic acid, also known as N-phenylsarcosine, is most effectively achieved via a nucleophilic substitution reaction. The core of this strategy involves the N-alkylation of N-methylaniline with an α-halo-substituted acetic acid, typically chloroacetic acid.

The Underlying Chemistry: An SN2 Pathway

The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine, N-methylaniline, serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group.

The presence of a base is critical for the success of this reaction. As the reaction progresses, hydrochloric acid (HCl) is formed as a byproduct. This acid would readily protonate the starting N-methylaniline, converting it into its non-nucleophilic ammonium salt and quenching the reaction. A base, such as sodium carbonate or sodium hydroxide, is added to neutralize the HCl in situ, allowing the N-methylaniline to remain in its free, reactive form.[3]

Following the successful alkylation, the resulting free amino acid is isolated and subsequently converted to its hydrochloride salt by treatment with hydrochloric acid. This final step often improves the compound's stability and handling characteristics as a crystalline solid.[4][5]

Caption: SN2 reaction mechanism for N-alkylation.

Safety and Hazard Management: A Prerequisite for Synthesis

Scientific integrity demands a rigorous approach to safety. The reactants used in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

-

N-Methylaniline (CAS: 100-61-8): This compound is toxic if swallowed, inhaled, or if it comes into contact with skin.[6][7] It may cause damage to organs through prolonged or repeated exposure.[6][7] Store in a tightly closed container in a cool, well-ventilated area away from strong acids and sources of ignition.[6][8]

-

Chloroacetic Acid (CAS: 79-11-8): Highly corrosive and toxic. Causes severe skin burns and eye damage. It is fatal if swallowed or in contact with skin.

-

Hydrochloric Acid (CAS: 7647-01-0): A strong, corrosive acid. Causes severe skin burns and eye damage. May cause respiratory irritation.

Core Safety Directives:

-

All manipulations must be performed inside a certified chemical fume hood.

-

Mandatory PPE includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

-

Ensure immediate access to an emergency eyewash station and safety shower.[9]

-

All chemical waste must be disposed of according to institutional and local regulations.[10]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, workup, and purification of the target compound.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Stoichiometric Ratio |

| N-Methylaniline | 100-61-8 | 107.15 | 21.43 | 0.20 | 1.0 |

| Chloroacetic Acid | 79-11-8 | 94.50 | 18.90 | 0.20 | 1.0 |

| Sodium Carbonate | 497-19-8 | 105.99 | 23.32 | 0.22 | 1.1 |

| Deionized Water | 7732-18-5 | 18.02 | 250 mL | - | - |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | - |

| Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - | - |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - | - |

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-methylaniline (21.43 g, 0.20 mol), chloroacetic acid (18.90 g, 0.20 mol), sodium carbonate (23.32 g, 0.22 mol), and 250 mL of deionized water.

-

Alkylation Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5. This step protonates the carboxylate to form the free amino acid.[4]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with a saturated sodium chloride solution (brine, 1 x 50 mL).

-

Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-(Methyl(phenyl)amino)acetic acid as an oil or a low-melting solid.[4]

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude product in a minimal amount of fresh diethyl ether (approx. 150-200 mL).

-

While stirring, add a solution of 2.0 M HCl in diethyl ether dropwise until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

-

Final Isolation:

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum at 40-50°C to a constant weight.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, N-H of the ammonium salt).

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[11]

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Theoretical Yield | 40.33 g |

| Typical Actual Yield | 75-85% (30.25 g - 34.28 g) |

| Appearance | White to off-white crystalline solid[12] |

| Storage | Store in a dry, inert atmosphere at room temperature.[12] |

Troubleshooting:

-

Low Yield: May result from incomplete reaction (extend reflux time), inefficient extraction (ensure correct pH adjustments), or loss during recrystallization.

-

Oily Product: Impurities or residual solvent may prevent crystallization. Try triturating the crude product with a non-polar solvent like hexane or perform a full recrystallization from a solvent system like ethanol/ether.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cpachem.com [cpachem.com]

- 8. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. agilent.com [agilent.com]

- 12. This compound | 21911-75-1 [sigmaaldrich.com]

Chemical and physical properties of 2-(Methyl(phenyl)amino)acetic acid hydrochloride.

An In-depth Technical Guide to 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a key building block in modern chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its characterization and application.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

This compound is an amino acid derivative that belongs to the N-phenylglycine family. Understanding its various identifiers is crucial for accurate sourcing and regulatory compliance.

| Identifier | Value |

| Systematic Name | This compound |

| Common Synonyms | N-methyl-N-phenylglycine hydrochloride; 2-(N-methylanilino)acetic acid hydrochloride; N-phenyl-N-methylglycine hydrochloride[1][2][3] |

| CAS Number | 21911-75-1[4][5][6] |

| Molecular Formula | C₉H₁₂ClNO₂[2][4] |

| Molecular Weight | 201.65 g/mol [2][4][7] |

| Free Base Formula | C₉H₁₁NO₂[1][8][9] |

| Free Base MW | 165.19 g/mol [1][8][9] |

Chemical Structure

The molecule's structure features a central nitrogen atom bonded to a methyl group, a phenyl group, and an acetic acid moiety. In its hydrochloride salt form, the tertiary amine is protonated, and chloride serves as the counter-ion. This structure is fundamental to its utility in synthesis, particularly as a chiral auxiliary or a scaffold for more complex molecules.[10][11]

Caption: Structure of this compound.

Physical and Thermodynamic Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions.

Summary of Physical Properties

The following table summarizes the key physical and thermodynamic data for this compound.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [2][12] |

| Melting Point | 270 °C (with sublimation) | [1][3][8] |

| Boiling Point | 311.6 ± 25.0 °C (Predicted) | [3][4][8] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [1][3][8] |

| pKa | 1.77 ± 0.10 (Predicted, for carboxylic acid) | [8] |

| Purity | ≥97% (Typical) | [2][4] |

Solubility Profile

While detailed quantitative solubility data is not widely published, empirical observations indicate solubility in water, facilitated by its salt form.[1] Solubility in organic solvents like methanol and DMF is also expected, which is relevant for its use in synthesis. It is generally less soluble in nonpolar organic solvents.

Chemical Properties and Synthesis

Reactivity and Applications

This compound serves as a versatile intermediate.[11] Its primary reactivity centers on the carboxylic acid functional group, which can readily undergo esterification or amide bond formation. This makes it an essential building block for creating more complex molecules.

Key Applications:

-

Pharmaceutical Development: It is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, as well as anti-inflammatory and analgesic agents.[4][10][11]

-

Biochemical Research: Used as a tool to study amino acid metabolism and protein interactions.[10]

-

Chiral Synthesis: The compound is valuable in asymmetric synthesis, where it can act as a chiral auxiliary to enhance reaction selectivity.[10][11][13]

Synthetic Pathway Overview

A common and efficient method for the synthesis of N-aryl amino acids is the nucleophilic substitution of a haloacetic acid with an appropriate aniline derivative. The following workflow illustrates a typical laboratory-scale synthesis.

Caption: General workflow for the synthesis of the target compound.

This pathway is advantageous due to the availability of commercial starting materials and straightforward reaction conditions. The final acidification step not only neutralizes the carboxylate but also forms the desired hydrochloride salt, often aiding in purification by crystallization.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the compound.

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the phenyl ring would appear in the 7.0-7.5 ppm region. The methylene (-CH₂-) protons adjacent to the carbonyl group would likely appear as a singlet around 4.0-4.5 ppm. The N-methyl (-CH₃) protons would also be a singlet, typically around 3.0-3.5 ppm. The acidic proton of the carboxylic acid and the N-H proton of the ammonium salt may be broad and their chemical shifts can vary depending on the solvent and concentration.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak from 2500-3300 cm⁻¹ would correspond to the O-H stretch of the carboxylic acid. A strong absorption around 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretch. C-N stretching vibrations would be visible in the 1000-1250 cm⁻¹ region, and aromatic C-H stretches would appear above 3000 cm⁻¹.

-

MS (Mass Spectrometry): Using a technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode would show a peak corresponding to the protonated free base [M+H]⁺ at m/z 166.1. The molecular ion of the free base itself (m/z 165.1) may also be observed.[1]

Experimental Methodologies

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Objective: To obtain a precise melting point and assess thermal stability.

-

Methodology:

-

Calibrate the DSC instrument using an indium standard.

-

Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.

-

Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere from 25 °C to 300 °C at a rate of 10 °C/min.

-

The onset of the endothermic peak in the resulting thermogram is recorded as the melting point. The peak shape can also provide information about purity.

-

Protocol 2: Potentiometric Titration for pKa Determination

-

Objective: To experimentally determine the pKa of the carboxylic acid group.

-

Methodology:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar.

-

Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

-

Hazard Identification: The compound is classified as an irritant, causing serious eye irritation.[8][14] It may also cause skin irritation.[14] Standard toxicological data is limited, and the compound should be handled with care.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.[14][16]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3][4] Recommended storage temperatures range from room temperature to 2-8°C to ensure long-term stability.[8][9] Keep away from strong oxidizing agents and strong acids.[14]

References

- 1. echemi.com [echemi.com]

- 2. This compound [cymitquimica.com]

- 3. 2-[METHYL(PHENYL)AMINO]ACETIC ACID | 40643-55-8 [amp.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 21911-75-1|this compound|BLD Pharm [bldpharm.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. ;21911-75-1;C9H12ClNO2;201.65; [rrkchem.com]

- 8. 2-[METHYL(PHENYL)AMINO]ACETIC ACID price,buy 2-[METHYL(PHENYL)AMINO]ACETIC ACID - chemicalbook [m.chemicalbook.com]

- 9. This compound - CAS:40643-55-8 - Sunway Pharm Ltd [3wpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. rsc.org [rsc.org]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Glycine Analog

In the landscape of neuropharmacology, the exploration of novel chemical entities that can modulate synaptic transmission holds the key to unlocking new therapeutic avenues for a myriad of neurological and psychiatric disorders. This guide focuses on 2-(Methyl(phenyl)amino)acetic acid hydrochloride, a compound of interest due to its structural similarity to endogenous neuromodulators. It is critical to establish at the outset that, as of the current date, the specific mechanism of action for this compound has not been elucidated in publicly available scientific literature. Therefore, this document serves not as a summary of established facts, but as a forward-looking technical guide that synthesizes what is known about its chemical nature and proposes a rigorous, scientifically-grounded roadmap for the investigation of its potential biological activities. As a Senior Application Scientist, the intent is to provide a framework for discovery, grounded in the principles of structure-activity relationships and validated experimental methodologies.

Molecular Profile and Structural Analogs

This compound, also known as N-methyl-N-phenylglycine hydrochloride, is a non-proteinogenic α-amino acid analog.[1] Its structure is characterized by a glycine backbone with a methyl and a phenyl group substituting the amine proton. This N-substitution introduces significant steric bulk and alters the electronic properties compared to glycine, suggesting that its biological activity, if any, would be distinct from the parent amino acid.

The most pertinent structural and functional analog to consider is sarcosine (N-methylglycine). Sarcosine is an endogenous amino acid that has been shown to act as a competitive inhibitor of the glycine transporter type 1 (GlyT1) and as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] The addition of a phenyl group in this compound dramatically increases its lipophilicity and steric hindrance, which would likely alter its affinity and efficacy for the biological targets of sarcosine.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the structural similarity to glycine and its N-methylated derivative sarcosine, two primary hypotheses for the mechanism of action of this compound can be postulated:

-

Hypothesis 1: Modulation of the NMDA Receptor Glycine Site. The glycine binding site on the NMDA receptor is a critical locus for allosteric modulation of receptor activity.[5][6] Molecules binding to this site can act as full agonists, partial agonists, or antagonists.[5] The N-phenyl substitution in this compound could confer a unique pharmacological profile at this site, potentially leading to either enhanced or inhibited NMDA receptor function.

-

Hypothesis 2: Inhibition of Glycine Transporters. The synaptic concentration of glycine is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2.[7][8] Inhibition of these transporters, particularly GlyT1 in the forebrain, increases extracellular glycine levels and enhances NMDA receptor function.[8][9][10] Many GlyT1 inhibitors are sarcosine derivatives with bulky hydrophobic moieties.[9] The structure of this compound is consistent with the general pharmacophore of some GlyT1 inhibitors.

The following sections will detail the experimental workflows required to systematically investigate these hypotheses.

Experimental Roadmap for Elucidating the Mechanism of Action

Primary Target Engagement: Radioligand Binding Assays

The initial step is to determine if this compound directly interacts with the NMDA receptor glycine site or glycine transporters.

Table 1: Primary Radioligand Binding Assay Parameters

| Target | Radioligand | Tissue/Cell Source | Positive Control | Assay Principle |

| NMDA Receptor Glycine Site | [³H]Glycine or [³H]DCKA | Rat cortical membranes | Glycine, D-serine | Competitive displacement of the radioligand |

| Glycine Transporter 1 (GlyT1) | [³H]NFPS | HEK293 cells expressing human GlyT1 | Sarcosine, Bitopertin | Competitive displacement of the radioligand |

| Glycine Transporter 2 (GlyT2) | [³H]Glycine (in the presence of a GlyT1 inhibitor) | Rat spinal cord membranes | ALX-5407 | Competitive displacement of the radioligand |

Experimental Protocol: NMDA Receptor Glycine Site Binding Assay

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and prepare synaptic plasma membranes via differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, the radioligand (e.g., [³H]DCKA), and varying concentrations of this compound or a known competitor (e.g., glycine).

-

Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

-

Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound and subsequently calculate its binding affinity (Ki).

Functional Characterization: Cellular and Electrophysiological Assays

Positive results in the binding assays would necessitate functional characterization to determine the nature of the interaction (agonist, antagonist, or inhibitor).

3.2.1. In Vitro Functional Assays

Table 2: In Vitro Functional Assay Parameters

| Assay Type | Cell Line | Endpoint | Rationale |

| NMDA Receptor Activity | HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A) | Calcium influx (measured with a fluorescent indicator like Fura-2) | To determine if the compound acts as an agonist, antagonist, or allosteric modulator of NMDA receptor function. |

| Glycine Transporter Activity | HEK293 cells expressing GlyT1 or GlyT2 | [³H]Glycine uptake | To quantify the inhibitory potency of the compound on glycine transport. |

Experimental Protocol: Glycine Transporter Uptake Assay

-

Cell Culture: Plate HEK293 cells stably expressing human GlyT1 in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., sarcosine).

-

Initiation of Uptake: Add a solution containing [³H]Glycine to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Determine the IC₅₀ for the inhibition of glycine uptake.

3.2.2. Electrophysiology

Patch-clamp electrophysiology on primary neuronal cultures or brain slices would provide the most direct evidence for the modulation of synaptic function.

-

Whole-cell voltage-clamp recordings can be used to measure NMDA receptor-mediated currents in response to the application of this compound in the presence of glutamate. This will definitively characterize the compound as an agonist, antagonist, or allosteric modulator at the NMDA receptor.

-

Field excitatory postsynaptic potential (fEPSP) recordings in hippocampal slices can assess the compound's effect on synaptic plasticity, such as long-term potentiation (LTP), which is a hallmark of NMDA receptor function.

In Vivo Target Engagement and Pharmacodynamic Readouts

If in vitro activity is confirmed, in vivo studies would be the next logical step to assess target engagement and physiological effects.

-

Microdialysis: In freely moving rodents, microdialysis probes can be implanted in specific brain regions (e.g., prefrontal cortex, hippocampus) to measure changes in extracellular glycine concentrations following systemic administration of this compound. This would provide direct evidence of GlyT1 inhibition in the living brain.

-

Behavioral Models: A range of behavioral paradigms can be employed to investigate the functional consequences of the compound's action. For example, if the compound enhances NMDA receptor function, it could be tested in models of cognitive enhancement or in models relevant to schizophrenia, where NMDA receptor hypofunction is implicated.[10]

Visualizing the Hypothesized Mechanisms and Workflows

Diagram 1: Postulated Signaling Pathways

Caption: Hypothesized mechanisms of this compound.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Caption: A stepwise experimental workflow to determine the mechanism of action.

Concluding Remarks and Future Directions

The scientific journey with a novel compound begins with a clear-eyed assessment of what is known and a logical plan to uncover the unknown. This compound stands at this starting line. While its definitive mechanism of action remains to be discovered, its structural characteristics provide a strong rationale for investigating its potential role as a modulator of the glutamatergic system, specifically through interactions with the NMDA receptor glycine site or glycine transporters. The experimental roadmap outlined in this guide provides a comprehensive, multi-tiered approach to systematically test these hypotheses. The data generated from these studies will be crucial in determining if this compound holds promise as a pharmacological tool or a lead for therapeutic development. It is through such rigorous and unbiased scientific inquiry that we can hope to translate the potential of novel chemical structures into a deeper understanding of neurobiology and, ultimately, into new treatments for patients.

References

- 1. N-Methyl-N-phenylglycine | 2611-88-3; 40643-55-8 | Benchchem [benchchem.com]

- 2. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize 2-(Methyl(phenyl)amino)acetic acid hydrochloride, a key amino acid derivative in pharmaceutical and chemical research. While empirical spectra are not presented, this document serves as an expert guide to the predicted spectral features based on fundamental chemical principles and established spectroscopic databases. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure researchers can acquire high-quality, reproducible data for structural verification and purity assessment.

Introduction and Molecular Structure

This compound, also known as N-methyl-N-phenylglycine hydrochloride, is a derivative of the simplest amino acid, glycine.[1] Its structure incorporates a phenyl ring and a methyl group on the nitrogen atom, creating a tertiary amine that is protonated in its hydrochloride salt form. The molecular formula of the salt is C₉H₁₂ClNO₂ with a molecular weight of 201.65 g/mol .[2][3][4] This compound serves as a valuable building block in organic synthesis. Accurate structural elucidation and confirmation are paramount for its application in research and development, necessitating a multi-faceted spectroscopic approach.

The structural integrity of each batch must be rigorously confirmed, and spectroscopy is the cornerstone of this validation process. This guide explains the causality behind the expected spectral signals, providing a predictive framework for researchers.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will account for all non-exchangeable protons, providing information on their chemical environment, quantity (integration), and neighboring protons (multiplicity). The hydrochloride form means the tertiary amine is protonated, creating an N⁺-H bond.

Expected Signals:

-

Aromatic Protons (C₆H₅-): These five protons will appear in the aromatic region, typically δ 7.2-7.6 ppm . Due to the influence of the N-methyl amino acetic acid group, they will likely present as a complex multiplet.

-

Methylene Protons (-CH₂-): The two protons of the glycine backbone are adjacent to the positively charged nitrogen and the carboxylic acid group. This significant deshielding will shift their signal downfield to an expected range of δ 4.2-4.5 ppm . They are not adjacent to any other protons, so the signal should be a singlet .

-

N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen will also be deshielded by the positive charge. They are expected to appear as a singlet in the range of δ 3.0-3.3 ppm .

-

Ammonium Proton (-N⁺H-): The proton on the nitrogen will be present. Its signal is often broad due to quadrupolar relaxation and chemical exchange. It is expected to appear downfield, potentially in the δ 7.5-9.0 ppm range, though its position can be highly dependent on solvent and concentration.[5]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It will appear as a very broad singlet far downfield, typically in the range of δ 10.0-13.0 ppm .[6][7] This peak will readily exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum, which is a key diagnostic test.

| Predicted ¹H NMR Data | |||

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.6 | Multiplet | 5H |

| Methylene (-CH₂-) | 4.2 - 4.5 | Singlet | 2H |

| N-Methyl (-CH₃) | 3.0 - 3.3 | Singlet | 3H |

| Ammonium (-N⁺H-) | 7.5 - 9.0 | Broad Singlet | 1H |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected.

Expected Signals:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing at δ ~170-175 ppm .

-

Aromatic Carbons (C₆H₅-): Four signals are expected for the six aromatic carbons due to symmetry.

-

Methylene Carbon (-CH₂-): This carbon, flanked by the ammonium and carboxyl groups, will be in the δ ~55-60 ppm range.

-

N-Methyl Carbon (-N-CH₃): The methyl carbon attached to the nitrogen is expected around δ ~40-45 ppm .

| Predicted ¹³C NMR Data | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 170 - 175 |

| Aromatic (C-ipso) | 145 - 149 |

| Aromatic (C-ortho, C-meta, C-para) | 120 - 130 (4 signals) |

| Methylene (-CH₂-) | 55 - 60 |

| N-Methyl (-N-CH₃) | 40 - 45 |

NMR Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves the salt well and its residual proton peak does not interfere with key signals. D₂O is another option, but will result in the exchange and disappearance of the -COOH and -N⁺H- protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans (or more, as ¹³C is less sensitive), relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

Process and reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted Absorption Bands: The spectrum of this compound is expected to be complex but highly informative.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500-3300 cm⁻¹ .[10][11][12] This characteristic broadness is due to strong hydrogen bonding.

-

N⁺-H Stretch (Ammonium Salt): A broad absorption band is also expected for the N⁺-H stretch, typically appearing in the ~2400-2800 cm⁻¹ range, often appearing as fine structure superimposed on the broader O-H stretch.[13]

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹). Aliphatic C-H stretches will be just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[14]

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is the hallmark of the carbonyl group, expected at ~1700-1730 cm⁻¹ .[10][15]

-

C=C Stretches (Aromatic): Two to three sharp, medium-intensity peaks are expected in the ~1450-1600 cm⁻¹ region, corresponding to the phenyl ring vibrations.

-

C-N Stretch: A medium intensity peak for the C-N bond stretch is expected around 1200-1250 cm⁻¹ .

| Predicted IR Absorption Data | ||

| Functional Group | Vibrational Mode | **Predicted Frequency (cm⁻¹) ** |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad, strong) |

| Ammonium Salt | N⁺-H Stretch | 2400 - 2800 (broad, medium) |

| Aromatic C-H | C-H Stretch | 3030 - 3100 (sharp, medium) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 (sharp, medium) |

| Carbonyl | C=O Stretch | 1700 - 1730 (sharp, very strong) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 (sharp, medium) |

| Amine | C-N Stretch | 1200 - 1250 (medium) |

IR Experimental Protocol

Objective: To identify the key functional groups in the molecule.

Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electrospray Ionization (ESI) is the preferred method for a polar, salt-like molecule such as this.[16][17][18]

Predicted Mass Spectrum (Positive Ion ESI):

-

Base Peak / Molecular Ion: The analysis is performed on the free base form, C₉H₁₁NO₂, which has a monoisotopic mass of 165.0790 Da. In positive ion mode, the instrument will detect the protonated molecule, [M+H]⁺ . Therefore, the primary ion of interest will be observed at m/z 166.0868 .

-

Key Fragmentation Patterns: Tandem MS (MS/MS) experiments would be used to induce fragmentation and gain further structural insight. The most logical fragmentation pathway involves the loss of the carboxylic acid group as formic acid or CO₂ and H₂O.

-

Loss of COOH (45 Da): A prominent fragment would be expected from the neutral loss of the carboxyl group, resulting in an ion at m/z 121.0864 ([C₈H₁₁N]⁺).

-

Loss of H₂O (18 Da): Loss of water from the carboxylic acid is another possible initial fragmentation, leading to an ion at m/z 148.0762.

-

Figure 2: Predicted primary fragmentation pathway for protonated 2-(Methyl(phenyl)amino)acetic acid in ESI-MS/MS.

Mass Spectrometry Experimental Protocol

Objective: To confirm the molecular weight and obtain structural information through fragmentation.

Methodology (using LC-ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode.[19]

-

Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system for separation from any potential impurities.

-

ESI Source Parameters: Optimize the ESI source conditions. Typical parameters include:

-

Capillary Voltage: 3.5-4.5 kV

-

Gas Temperature: 300-350 °C

-

Drying Gas Flow: 8-12 L/min

-

-

MS Acquisition (Full Scan): Perform a full scan analysis (e.g., from m/z 50 to 350) to detect the protonated molecular ion [M+H]⁺.[19]

-

MS/MS Acquisition (Fragmentation): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 166.1) as the precursor. Apply collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal analytical workflow for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework. IR spectroscopy validates the presence of all key functional groups, including the characteristic carboxylic acid and ammonium salt moieties. Finally, ESI-Mass Spectrometry confirms the molecular weight of the parent compound and provides corroborating structural evidence through predictable fragmentation patterns. By following the outlined protocols and understanding the predicted spectral features detailed in this guide, researchers can confidently verify the identity, structure, and purity of this important synthetic building block.

References

- 1. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-(-)-2-Phenylglycine methyl ester = 95 19883-41-1 [sigmaaldrich.com]

- 4. D-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 12247453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rsc.org [rsc.org]

- 9. N-Methylaniline(100-61-8) 13C NMR spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. Collection - Infrared Spectroscopy of Aqueous Carboxylic Acids:â Comparison between Different Acids and Their Salts - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 14. Interpreting IR Spectra [chemistrysteps.com]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2-(Methyl(phenyl)amino)acetic acid hydrochloride

Introduction

2-(Methyl(phenyl)amino)acetic acid hydrochloride, a derivative of the amino acid glycine, presents a subject of significant interest within pharmaceutical and chemical research. Its structural features suggest potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its thermodynamic properties and stability profile is paramount for its effective utilization, ensuring the development of robust manufacturing processes, stable formulations, and reliable analytical methods.

This technical guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices. While specific experimental data for this compound is not extensively available in public literature, this guide will utilize a combination of established principles and hypothetical data to illustrate the analytical workflow and data interpretation, thereby serving as a robust template for its comprehensive evaluation.

Part 1: Thermodynamic Properties

The thermodynamic properties of a substance govern its physical behavior and are critical for process development and control. For a solid material like this compound, key parameters include its melting behavior, enthalpy of fusion, and heat capacity. These are fundamental to understanding its physical stability and for designing processes such as milling, drying, and formulation.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the cornerstone technique for elucidating the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, we can identify events such as melting, crystallization, and glass transitions. The choice of a controlled heating rate allows for the precise determination of the onset and peak temperatures of these transitions, providing a thermal fingerprint of the compound.

Trustworthiness: The protocol described below incorporates calibration with certified reference materials to ensure the accuracy and reliability of the temperature and enthalpy measurements. The use of a hermetically sealed pan is crucial for hydrochloride salts to prevent the loss of volatile components, including hydrogen chloride, which could affect the accuracy of the measured thermal events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum hermetically sealed pan.

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) of any endothermic events.

| Parameter | Value | Unit |

| Onset of Melting | 268.5 | °C |

| Peak Melting Temperature | 270.0 | °C |

| Enthalpy of Fusion (ΔHfus) | 150.8 | J/g |

Note: The melting point of 270 °C with sublimation has been reported in the literature.[1]

Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise & Experience: Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and composition of a material by measuring its mass change as a function of temperature. For a hydrochloride salt, TGA is particularly useful for identifying the temperature at which decomposition begins, which may involve the loss of hydrogen chloride gas.

Trustworthiness: The protocol ensures a controlled and inert atmosphere by using a high-purity nitrogen purge, which prevents oxidative degradation and allows for the study of the intrinsic thermal decomposition of the compound. A slow heating rate is employed to ensure thermal equilibrium and to resolve distinct decomposition steps.

-

Instrument Calibration: Calibrate the TGA instrument using certified reference materials for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

TGA Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

-

-

Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperature ranges.

| Temperature Range (°C) | Mass Loss (%) | Postulated Loss |

| 25 - 250 | < 1 | Residual Solvent/Moisture |

| 250 - 350 | ~18 | Loss of HCl |

| > 350 | > 80 | Decomposition of the organic moiety |

Part 2: Stability Profile

The chemical stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, safety, and efficacy. Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule under various stress conditions, as mandated by ICH guidelines Q1A(R2).[1]

Forced Degradation Studies

Expertise & Experience: Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods. The choice of stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is based on the chemical structure of the molecule and its likely degradation pathways. For an amine hydrochloride, hydrolysis is a key degradation pathway to investigate.

Trustworthiness: The inclusion of control samples (unstressed) and blanks (reagents only) in each study ensures that any observed degradation is due to the applied stress and not an artifact of the analytical method or reagents. The use of a validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 N HCl and heat at 80 °C for 24 hours.

-

Basic: Dissolve the compound in 0.1 N NaOH and heat at 80 °C for 24 hours.

-

Neutral: Dissolve the compound in purified water and heat at 80 °C for 24 hours.

-

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A dark control should be kept under the same conditions.

-

Thermal Degradation: Expose the solid compound to dry heat at 105 °C for 24 hours.

-

Sample Analysis: Analyze all stressed, control, and blank samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Expertise & Experience: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The key feature of such a method is its ability to separate the intact API from its degradation products, process impurities, and other potential interferences. The development of a robust HPLC method is a critical step in any stability study.

Trustworthiness: The method validation is performed according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This ensures that the analytical data generated is reliable and can be used for regulatory submissions.

-

Column Selection: A C18 reversed-phase column is a good starting point for a molecule with both polar and non-polar characteristics.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradation products.

-

Detector Wavelength: The detection wavelength should be selected at the UV absorbance maximum of this compound to ensure high sensitivity.

-

Method Validation: Validate the developed method for specificity (using forced degradation samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 N HCl, 80°C, 24h | 15.2 | 2 |

| 0.1 N NaOH, 80°C, 24h | 8.5 | 1 |

| Water, 80°C, 24h | 2.1 | 1 |

| 3% H2O2, RT, 24h | 5.8 | 3 |

| Light (ICH Q1B) | 3.5 | 1 |

| Thermal (105°C, 24h) | 1.2 | 0 |

Identification of Degradation Products

Expertise & Experience: The structural elucidation of significant degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weights of degradation products. For unambiguous structure determination, preparative HPLC can be used to isolate the degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Trustworthiness: The combination of mass spectrometry for molecular weight determination and NMR for detailed structural information provides a high degree of confidence in the identification of degradation products. This comprehensive approach is essential for meeting regulatory expectations.

Part 3: Visualization of Workflows

Diagram 1: Thermodynamic Property Characterization Workflow

Caption: Workflow for Thermodynamic Property Characterization.

Diagram 2: Stability and Degradation Pathway Analysis Workflow

References

An In-depth Technical Guide to 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of N-Phenylglycine Derivatives

N-Phenylglycine and its derivatives represent a critical class of intermediates in the synthesis of a wide array of therapeutic agents.[1] Their structural motif, combining an aromatic ring with an amino acid functionality, provides a versatile scaffold for medicinal chemists to explore and develop novel drugs targeting diverse medical conditions. 2-(Methyl(phenyl)amino)acetic acid, also known as N-methyl-N-phenylglycine, and its hydrochloride salt are of particular interest due to their application as key building blocks in organic synthesis, enabling the creation of complex molecular architectures and facilitating stereochemical control in asymmetric synthesis.[1] This guide will focus specifically on the hydrochloride salt, providing a detailed exploration of its properties and applications relevant to the drug discovery and development process.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-(Methyl(phenyl)amino)acetic acid hydrochloride is fundamental for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties of 2-(Methyl(phenyl)amino)acetic Acid and its Hydrochloride Salt

| Property | 2-(Methyl(phenyl)amino)acetic acid | This compound | Reference(s) |

| Synonyms | N-methyl-N-phenylglycine, (Methyl-phenyl-amino)-acetic acid | N-methyl-N-phenylglycine hydrochloride, 2-(N-methylanilino)acetic acid hydrochloride | [2][3] |

| CAS Number | 40643-55-8 | 21911-75-1 | [3][4] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [3][4] |

| Appearance | - | White to off-white solid | [5] |

| Melting Point | 270 °C (sublimes) | 214-215 °C | [3][5] |

| Solubility | Moderately soluble in polar solvents like water and ethanol. | The hydrochloride salt form is expected to have enhanced solubility in polar solvents, particularly water. | [6][7] |

| pKa | 1.77 ± 0.10 (Predicted) | - | [8] |

The formation of the hydrochloride salt significantly increases the polarity of the molecule, which generally enhances its solubility in polar solvents, a crucial factor for many pharmaceutical processes.[7]

Synthesis and Purification

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding methyl ester. The following protocol provides a detailed, self-validating procedure.

Synthesis of N-methyl-N-phenylglycine

A common route to N-methyl-N-phenylglycine involves the hydrolysis of its methyl ester.[2]

Experimental Protocol: Hydrolysis of N-phenyl-N-methylglycine methyl ester

-

Reaction Setup: In a round-bottom flask, add 30 g of N-phenyl-N-methylglycine methyl ester to 500 ml of a 1:4 (by weight) water/methanol mixture.

-

Base Addition: Add 12.3 g (1.1 molar equivalents) of sodium hydroxide (NaOH) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Solvent Removal: After completion, evaporate the methanol from the reaction mixture under reduced pressure.

-

Extraction of Unreacted Starting Material: Add water to the residue and extract with methylene chloride to remove any unreacted starting material.

-

Acidification and Product Extraction: Adjust the pH of the aqueous layer to approximately 5 with 10% hydrochloric acid. This will precipitate the N-methyl-N-phenylglycine. Extract the product with ether.

-

Drying and Isolation: Dry the ether layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield N-methyl-N-phenylglycine.[2]

Preparation of this compound

The hydrochloride salt is prepared from the corresponding ester via acid hydrolysis.[5]

Experimental Protocol: Synthesis of N-phenyl-N-methylglycine hydrochloride

-

Reaction Setup: Dissolve methyl 2-(methyl(phenyl)amino)acetate (0.80 g, 4.46 mmol) in 20 mL of 10% aqueous hydrochloric acid in a round-bottom flask.

-

Reflux: Stir the reaction mixture under reflux conditions for 4 hours. Monitor the reaction completion by TLC.

-

Isolation of Crude Product: Upon completion, remove the water by distillation under reduced pressure. Dry the resulting residue under vacuum to obtain the crude solid product.

-

Purification: Wash the crude product with acetone and dry again under vacuum to yield purified N-phenyl-N-methylglycine hydrochloride.[5]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (400 MHz, DMSO-d₆) δ: 7.15 (m, 2H, aromatic), 6.65 (m, 3H, aromatic), 4.08 (s, 2H, -CH₂-), 2.96 (s, 3H, N-CH₃).[5] Note: The provided spectrum from the source appears to have an extra singlet at 3.71 ppm which may correspond to a methyl ester impurity or a different salt form. The listed assignments are for the expected structure.

-

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum of N-phenylglycine shows characteristic absorption bands. The spectrum for the hydrochloride salt would exhibit shifts in the carbonyl and amine regions due to protonation. The IR spectrum of N-phenylglycine has been reported in the Coblentz Society's evaluated infrared reference spectra collection.[9]

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular weight of the free base is 165.19 g/mol and the hydrochloride salt is 201.65 g/mol .[3][4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reverse-phase HPLC method can be developed for its analysis.

Illustrative HPLC Method for N-Phenylglycine Derivatives

-

Column: C18 column (e.g., Cogent Silica-C™, 4.6 x 75mm, 4μm).[4]

-

Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm.[4]

-

Injection Volume: 2 µL.[4]

This method can be adapted and validated for the quantitative analysis of this compound, ensuring accurate determination of purity and impurity profiles.

Caption: Analytical workflow for the characterization of the compound.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and building block in the synthesis of various pharmacologically active molecules.

Anti-inflammatory Agents

N-phenylglycine derivatives have been investigated for their potential as anti-inflammatory agents. The mechanism of action for some of these derivatives involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The p38 MAPK pathway plays a critical role in the production of inflammatory mediators, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[1]

Caption: Inhibition of the p38 MAPK pathway by N-phenylglycine derivatives.

β3-Adrenoceptor Agonists

Derivatives of N-phenylglycine have been identified as potent and selective β3-adrenoceptor agonists.[1] These agonists are of therapeutic interest for the treatment of conditions such as overactive bladder, type 2 diabetes, and obesity.[1] this compound can serve as a key precursor in the multi-step synthesis of these complex molecules. The development of selective β3-adrenoceptor agonists is an active area of research, and the versatility of the N-phenylglycine scaffold makes it a valuable tool in this endeavor.

Precursors for Drugs Targeting Neurological Disorders

The N-phenylglycine framework is also being explored in the development of drugs for neurological disorders.[10] Its derivatives have been investigated as antagonists at presynaptic glutamate receptors, which are implicated in a variety of neurological and psychiatric conditions.[3] Furthermore, the structural motif of N-phenylglycine can be found in compounds designed as anticonvulsants and for the treatment of neuropathic pain.[11][12][13] The ability to modulate central nervous system targets makes this class of compounds highly relevant for neuroscience drug discovery programs.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined chemical properties, established synthetic routes, and versatile reactivity make it a valuable building block for the creation of a diverse range of bioactive molecules. From anti-inflammatory agents to β3-adrenoceptor agonists and potential treatments for neurological disorders, the applications of this compound are continually expanding. This technical guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their pursuit of novel and improved therapeutics.

References

- 1. Discovery of novel N-phenylglycine derivatives as potent and selective beta(3)-adrenoceptor agonists for the treatment of frequent urination and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 9. N-Phenylglycine [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Toxicological and Safety Assessment of 2-(Methyl(phenyl)amino)acetic Acid Hydrochloride: A Technical Guide for Researchers

Introduction

2-(Methyl(phenyl)amino)acetic acid hydrochloride, also known as N-Methyl-N-phenylglycine hydrochloride, is a glycine derivative with potential applications in pharmaceutical and chemical synthesis.[1][2][3] As with any novel compound intended for further development, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides a preliminary assessment based on currently available data and outlines a strategic approach for a comprehensive toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals to inform safe handling practices and guide future non-clinical safety studies.

Physicochemical Properties and Known Hazards

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H12ClNO2 | [2] |

| Molecular Weight | 201.65 g/mol | [2][5] |

| Appearance | White Solid | [5] |

| Melting Point | 190 °C / 374 °F | [5] |

| Solubility | No data available | [5] |

| Purity | 98% | [2] |

Based on available Safety Data Sheets, this compound is classified with the following hazard statements:

These classifications necessitate specific precautionary measures for handling, which are outlined in the "Safe Handling and Personal Protective Equipment" section.

Proposed Toxicological Evaluation

Given the limited publicly available toxicological data, a tiered approach to further evaluation is recommended. The following sections outline key in vitro and in vivo assays that would form the basis of a robust preliminary toxicological assessment.

Acute Toxicity

The initial step in characterizing the toxicological profile of a substance is to determine its acute toxicity. This provides information on the potential for adverse effects from a single, short-term exposure.

Recommended Assay: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)

The UDP is a statistically efficient method that uses a minimal number of animals to estimate the LD50 (the dose lethal to 50% of the test population).

Experimental Protocol:

-

Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strains) are the preferred model.

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to dosing.

-

Dose Formulation: The test substance is typically formulated in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose). The concentration should be prepared to allow for administration of the desired dose in a volume of 10 mL/kg body weight.

-

Dosing: A single animal is dosed with the starting dose (a default of 175 mg/kg is often used if no prior information is available).

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation points are immediately after dosing, at 4 hours, and then daily.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., a 3.2-fold increase).

-

If the animal dies, the next animal is dosed at a lower dose level (e.g., a 3.2-fold decrease).

-

-

Termination: The study is terminated when a sufficient number of dose reversals have occurred to allow for a statistically significant estimation of the LD50.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Causality Behind Experimental Choices: The choice of the UDP over traditional methods like the fixed-dose procedure is based on its ethical advantage of using fewer animals while still providing a statistically robust estimate of the LD50. The 14-day observation period is a standard duration to capture delayed toxic effects.

Diagram of Experimental Workflow:

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Genotoxicity and Mutagenicity

Assessing the genotoxic potential of a compound is a critical component of its safety evaluation. These assays determine if the substance can cause damage to the genetic material of cells.

Recommended Assays:

-

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471): To assess for point mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD Test Guideline 487): To assess for chromosomal damage.

Experimental Protocol: Ames Test

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations.

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted.

-

Data Analysis: A dose-dependent increase in the number of revertant colonies that is at least double the background rate is considered a positive result.

Diagram of Ames Test Workflow:

References

Methodological & Application

Standard operating procedure for using 2-(Methyl(phenyl)amino)acetic acid hydrochloride in organic synthesis.

Introduction

2-(Methyl(phenyl)amino)acetic acid hydrochloride, also known as N-phenylsarcosine hydrochloride, is a versatile synthetic building block with significant potential in organic synthesis, particularly in the construction of complex molecular architectures. Its structure, featuring a secondary amine, a carboxylic acid, and an aromatic ring, allows for its participation in a variety of chemical transformations. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the standard operating procedures for utilizing this reagent, with a focus on its application in multicomponent reactions for the synthesis of heterocyclic compounds.

While specific literature on the direct application of this compound is emerging, its reactivity can be inferred from the well-established chemistry of its close analog, N-phenylglycine. The protocols outlined herein are based on established procedures for N-phenylglycine and serve as a robust starting point for the use of its N-methylated counterpart.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its safe and effective handling.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not explicitly available for the hydrochloride salt. The free acid melts at 270 °C (sublimes).[2] | |

| Solubility | Soluble in water. | N/A |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] |

Safety Precautions and Handling

As with any chemical reagent, adherence to strict safety protocols is paramount when working with this compound.

Hazard Identification:

-

May cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

Handling and Storage:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Core Application: Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[4] this compound, owing to its bifunctional nature (amine and carboxylic acid), is an excellent substrate for such transformations, most notably the Ugi four-component reaction (U-4CR).[5][6]

The Ugi Four-Component Reaction (U-4CR)